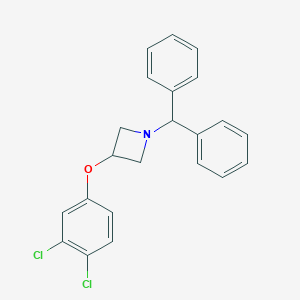










|
REACTION_CXSMILES
|
C(Cl)([Cl:3])=O.C(=O)([O-])[O-].[K+].[K+].[C:11]1([CH:17]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)N2CC(OC3C=CC(Cl)=C(Cl)C=3)C2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(Cl)Cl>[C:11]1([CH:17]([Cl:3])[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
19.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
45.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)OC1=CC(=C(C=C1)Cl)Cl)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
ligroin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
tacky material
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 72 h
|
|
Duration
|
72 h
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the inorganic salts
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a pale yellow oil (67 g)
|
|
Type
|
CUSTOM
|
|
Details
|
Trituration of the residue with cyclohexane yielded a crude pale yellow solid (23.6 g)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |